L-Ornithine is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. [] It plays a crucial role in the urea cycle, a metabolic pathway that detoxifies ammonia in the body. [] L-Ornithine is synthesized from L-arginine via the enzyme arginase. [] It is a precursor for the biosynthesis of other important compounds such as proline, putrescine, citrulline, and arginine. []
L-ornithine is derived from several biological sources, primarily through microbial fermentation processes. The most notable organism for industrial production is Corynebacterium glutamicum, a Gram-positive bacterium extensively utilized for amino acid production. L-ornithine can also be synthesized chemically from substrates like acrolein and hydrogen cyanide, showcasing its versatility in both biological and synthetic contexts.
L-ornithine can be synthesized through biological and chemical methods.
L-ornithine can also be synthesized chemically from precursors such as acrolein and hydrogen cyanide. The process involves multiple steps:
L-ornithine has the chemical formula and features a primary amino group () and a secondary amino group (), making it a diamino acid. Its structural formula can be represented as follows:
L-ornithine participates in numerous biochemical reactions:
The mechanism of action for L-ornithine primarily revolves around its role in the urea cycle and amino acid metabolism:
L-ornithine has diverse applications across various fields:
L-Ornithine serves as a central metabolite in the urea cycle, a critical hepatic pathway for detoxifying ammonia into urea for renal excretion. This cycle begins in mitochondrial matrices, where carbamoyl phosphate synthetase I (CPS I) converts ammonia and bicarbonate into carbamoyl phosphate, requiring N-acetylglutamate (NAG) as an obligate activator [6] [9]. L-Ornithine then accepts the carbamoyl group via ornithine transcarbamoylase (OTC), forming citrulline. Subsequent cytoplasmic reactions regenerate L-ornithine from arginine through arginase-mediated hydrolysis, completing the cycle [2] [6].
The cycle’s efficiency hinges on L-ornithine availability, as deficiencies disrupt nitrogen homeostasis, leading to hyperammonemia. Clinical data indicate that impaired OTC function elevates carbamoyl phosphate, which diverts to pyrimidine synthesis, causing orotic aciduria [6]. Notably, L-ornithine’s mitochondrial transport via specialized carriers ensures cycle continuity, with disruptions triggering neurological sequelae due to ammonia toxicity [6] [7].
Table 1: Metabolic Consequences of Urea Cycle Dysregulation
Parameter | Healthy State | Hyperammonemia | Primary Cause |
---|---|---|---|
Plasma Ammonia (µg/dL) | 15–45 | >100 | OTC/CPS I deficiency |
Orotic Acid | Absent | Elevated (orange crystals) | Carbamoyl phosphate diversion |
L-Ornithine Levels | 40–80 µM | Depleted (<20 µM) | Impaired regeneration from arginine |
Arginase and OTC are pivotal in governing L-ornithine flux. Arginase hydrolyzes L-arginine to L-ornithine and urea, with its activity modulated by manganese ions and substrate availability [5] [7]. In Corynebacterium glutamicum, arginase (encoded by argF) feedback inhibition by L-arginine and L-citrulline at <1 mM concentrations tightly regulates L-ornithine accumulation [1]. Metabolic engineering strategies attenuate argF expression via ribosomal binding site modifications or terminator insertion, boosting L-ornithine titers 11-fold to 6.1 g/L [1].
OTC, located in mitochondria, catalyzes citrulline formation from carbamoyl phosphate and L-ornithine. Its deficiency—the most common urea cycle disorder—causes hyperammonemia and orotic aciduria due to X-linked mutations [6]. OTC kinetics follow Michaelis-Menten principles, with Km values for ornithine ranging from 0.1–0.3 mM in mammalian liver [7].
Table 2: Enzymes Regulating L-Ornithine Biosynthesis
Enzyme | Reaction | Regulators | Km (Substrate) |
---|---|---|---|
Arginase | Arginine → Ornithine + Urea | Mn²⁺, Arg (feedback inhibitor) | 1–2 mM (Arg) |
Ornithine Transcarbamylase | Carbamoyl-P + Ornithine → Citrulline | N-acetylglutamate (activator) | 0.1–0.3 mM (Ornithine) |
L-Ornithine is the primary precursor for polyamines (PAs)—putrescine (Put), spermidine (Spd), and spermine (Spm)—via decarboxylation by ornithine decarboxylase (ODC). This cytosolic enzyme yields putrescine, which is then aminopropylated to Spd and Spm using decarboxylated S-adenosylmethionine (dcSAM) [5] [7]. PA homeostasis influences cellular proliferation, senescence, and stress responses. In plants, PAs delay dark-induced leaf senescence by stabilizing ethylene signaling components like EBF1/2 [3] [5].
Cancer cells exploit ODC for excessive PA synthesis, promoting tumor growth. ODC is a transcriptional target of c-Myc, linking PA metabolism to oncogenesis [5] [7]. PA catabolism involves diamine oxidases (DAOs) and polyamine oxidases (PAOs), generating H₂O₂ and intermediates like 3-aminopropanal. Intracellular PAOs (e.g., AtPAO1 in Arabidopsis) back-convert Spm to Spd, while apoplastic PAOs terminally catabolize PAs [5].
Table 3: Polyamine Biosynthesis Enzymes and Functions
Polyamine | Synthesizing Enzyme | Catalytic Function | Biological Role |
---|---|---|---|
Putrescine | Ornithine Decarboxylase | Ornithine → Putrescine + CO₂ | Cell proliferation, ion channel modulation |
Spermidine | Spermidine Synthase | Putrescine + dcSAM → Spermidine | Senescence delay, autophagy |
Spermine | Spermine Synthase | Spermidine + dcSAM → Spermine | DNA stabilization, antioxidant |
L-Ornithine biosynthesis occurs in both hepatic and extrahepatic tissues via distinct pathways. Hepatocytes produce it primarily through the urea cycle, whereas kidneys, intestines, and muscles utilize alternative routes. Intestinal cells synthesize L-ornithine from glutamine/glutamate via mitochondrial δ-1-pyrroline-5-carboxylate synthase (P5CS), forming glutamate-5-semialdehyde, which ornithine aminotransferase (OAT) converts to L-ornithine [10]. This ornithine then contributes to citrulline synthesis, which kidneys absorb for arginine production [8].
Extrahepatic ornithine supports metabolic resilience during stress. In Arabidopsis, dark-induced senescence elevates arginine and ornithine pools, fueling the TCA cycle via α-ketoglutarate formation and sustaining energy homeostasis [3]. Gut microbiota also modulate ornithine levels; Faecalibacterium prausnitzii enhances L-ornithine biosynthesis, influencing host immunity by inhibiting IL-23 receptor signaling and Th17 cell stabilization [4].
Table 4: Tissue-Specific L-Ornithine Metabolism
Tissue/Organ | Primary Pathway | Key Enzymes | Major Outputs |
---|---|---|---|
Liver | Urea Cycle | Arginase, OTC | Urea, Citrulline |
Intestine | Glutamate → P5C → Ornithine | P5CS, Ornithine Aminotransferase | Citrulline, Arginine |
Kidney | Citrulline → Arginine → Ornithine | Argininosuccinate Synthase, Arginase | Arginine, Nitric Oxide |
Muscle | Glutamine → Ornithine | Glutaminase, OAT | Polyamines, Proline |
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